

Application Notes and Protocols for 2-Chloro-ATP in Cell Culture

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Compound of Interest

Compound Name: 2-Chloro-ATP

Cat. No.: B1212568

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-ATP (2-Chloro-adenosine 5'-triphosphate) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for various P2Y purinergic receptors. Its resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying purinergic signaling pathways in a variety of cell culture systems. These pathways are implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, cell proliferation, and apoptosis, making **2-Chloro-ATP** a key compound in drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of **2-Chloro-ATP** in cell culture, aimed at researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

2-Chloro-ATP primarily exerts its effects by binding to and activating P2Y receptors, a class of G protein-coupled receptors (GPCRs). The specific downstream signaling cascade depends on the P2Y receptor subtype expressed by the cell type under investigation. The major signaling pathways activated by **2-Chloro-ATP** include:

- **Phospholipase C (PLC) Activation:** Activation of Gq/11-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) by **2-Chloro-ATP** leads to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Adenylyl Cyclase (AC) Modulation:** **2-Chloro-ATP** can also modulate the activity of adenylyl cyclase. Activation of Gs-coupled P2Y receptors (e.g., P2Y11) stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi-coupled P2Y receptors (e.g., P2Y12, P2Y13, P2Y14) inhibits AC, resulting in decreased cAMP levels.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Induction of Apoptosis:** In certain cell types, such as prostate cancer cells and lymphocytes, **2-Chloro-ATP** can be intracellularly phosphorylated to its triphosphate form, which can interfere with DNA synthesis and induce apoptosis.[\[5\]](#)[\[6\]](#) This can occur through mechanisms involving the activation of caspases.[\[6\]](#)

Data Presentation

The following tables summarize quantitative data for the use of **2-Chloro-ATP** and other P2Y receptor agonists in various cell culture applications.

Table 1: Effective Concentrations of P2Y Receptor Agonists in Cell Culture

Agonist	Cell Type	Assay	Effective Concentration	Reference
2-Chloro-ATP	Brain Capillary Endothelial Cells	Intracellular Calcium ([Ca ²⁺] _i) Increase	> 30 µM for PLC activation	[1]
2-Chloro-ATP	Human Tracheal Epithelial Cells	Chloride Current Activation	0.01 - 100 µM	[2]
ATP	HEK293 Cells	Calcium Mobilization	EC50: 1.1 - 1.5 µM	[7]
ATP	CHO-K1 Cells	Calcium Mobilization	EC50: 58 - 67 nM	[7]
ATP	P2Y11-expressing 1321N1 Astrocytoma Cells	cAMP Production	EC50: 17 µM	[8]
ATP	P2Y11-expressing 1321N1 Astrocytoma Cells	IP3 Production	EC50: 65 µM	[8]
2-MeSATP	P2X1 Receptor	Receptor Activation	EC50: 54 nM	[9]
2-MeSATP	P2X3 Receptor	Receptor Activation	EC50: 350 nM	[9]

Table 2: Applications of **2-Chloro-ATP** in Cell Culture

Application	Cell Type	Observed Effect	Typical Concentration Range	Reference
Purinergic Signaling Studies	Various	Activation of P2Y receptors, increase in intracellular calcium	1 - 100 μ M	[1][2]
Ion Channel Modulation	Human Tracheal Epithelial Cells	Activation of volume-sensitive chloride currents	0.01 - 100 μ M	[2]
Apoptosis Induction	PC3 Prostate Cancer Cells	S-phase cell cycle arrest, inhibition of DNA synthesis	Not specified	[5]
Apoptosis Induction	C2C12 Myoblastic Cells	Induction of apoptosis, derangement of actin microfilaments	Not specified	
Calcium Mobilization	Brain Capillary Endothelial Cells	Biphasic increase in intracellular calcium	Low concentrations for intracellular release, >30 μ M for PLC-mediated influx	[1]

Experimental Protocols

Preparation of 2-Chloro-ATP Stock Solution

- Reconstitution: Dissolve powdered **2-Chloro-ATP** in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM. Ensure the pH is adjusted to 7.2-7.4. [10][11]

- Sterilization: Sterilize the stock solution by filtering it through a 0.22 μm syringe filter.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage for up to a week is acceptable.[\[10\]](#)[\[11\]](#)

Protocol 1: Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration in response to **2-Chloro-ATP** using a fluorescent calcium indicator like Fura-2 AM.

Materials:

- Cells of interest cultured on glass-bottom dishes or coverslips
- **2-Chloro-ATP** stock solution
- Fura-2 AM or other suitable calcium indicator dye
- Pluronic F-127 (for aiding dye solubilization)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Fluorescence microscope equipped for ratiometric imaging

Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Dye Loading:
 - Prepare a loading buffer containing 2-5 μM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

- **Washing:** After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
- **Imaging:**
 - Mount the dish/cover slip on the fluorescence microscope.
 - Acquire a baseline fluorescence reading for a few minutes.
 - Add the desired concentration of **2-Chloro-ATP** to the cells.
 - Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
- **Data Analysis:** Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic activity of cells, which reduces a tetrazolium salt (MTS) to a colored formazan product.

Materials:

- Cells of interest
- 96-well cell culture plates
- **2-Chloro-ATP** stock solution
- MTS reagent
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Treatment: Treat the cells with various concentrations of **2-Chloro-ATP** for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
- MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 μ L per 100 μ L of medium).
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the production of inositol phosphates, a downstream product of PLC activation.

Materials:

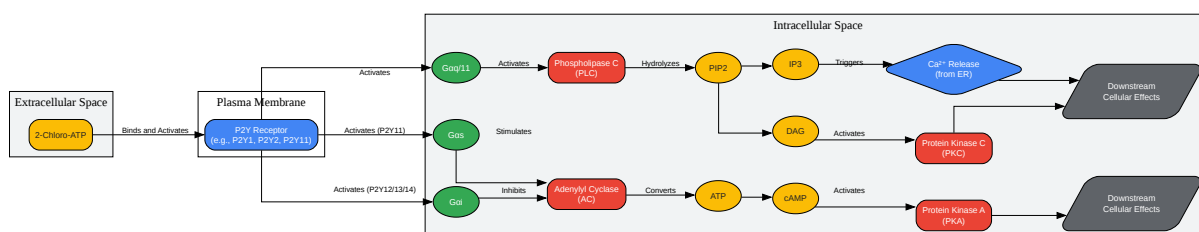
- Cells of interest
- myo-[3H]inositol
- **2-Chloro-ATP** stock solution
- Lithium chloride (LiCl)
- Perchloric acid (PCA)
- Dowex AG1-X8 resin
- Scintillation cocktail and counter

Procedure:

- Cell Labeling: Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

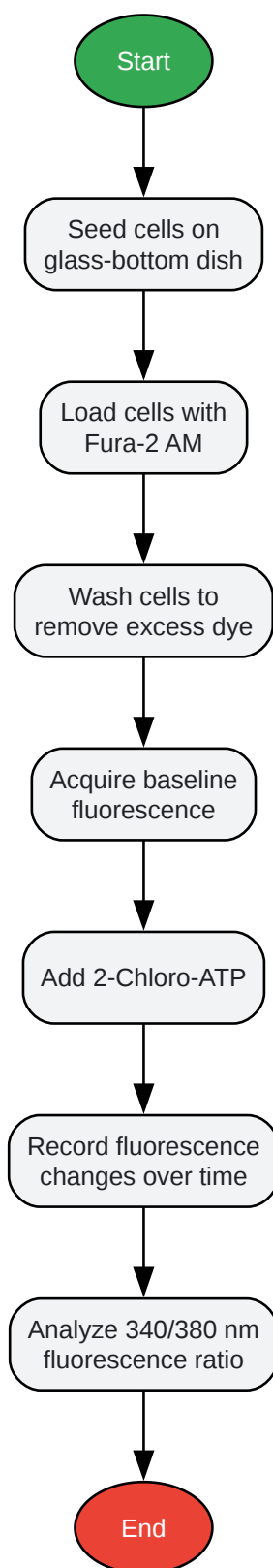
- Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
- Stimulation: Stimulate the cells with **2-Chloro-ATP** at the desired concentration for a specific time course (e.g., 0-60 minutes).
- Extraction: Terminate the reaction by adding ice-cold PCA. Scrape the cells and collect the lysate.
- Separation: Neutralize the lysate and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
- Quantification: Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

Mandatory Visualizations



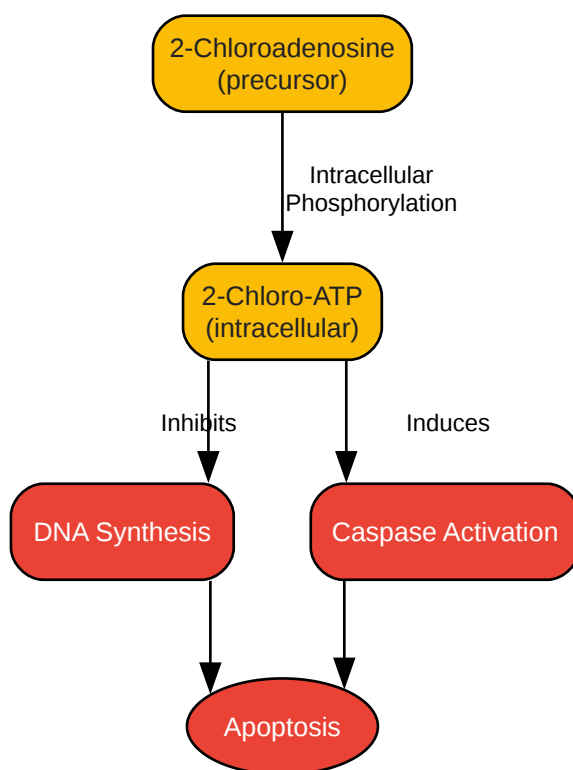
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Caption: P2Y Receptor Signaling Pathways Activated by **2-Chloro-ATP**.



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Caption: Experimental Workflow for Calcium Imaging Assay.



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Caption: Intracellular Pathway of **2-Chloro-ATP** Induced Apoptosis.

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